molecular formula C15H27NO4 B13093869 cis-Methyl 3-((tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylate

cis-Methyl 3-((tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylate

Cat. No.: B13093869
M. Wt: 285.38 g/mol
InChI Key: UCPGHVGGKXXLPM-XHDPSFHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-Methyl 3-((tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylate: is a chemical compound with a complex structure that includes a cyclopentane ring, an isopropyl group, and a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Methyl 3-((tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylate typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the cyclopentane ring and the introduction of the isopropyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the cyclopentane ring or the isopropyl group may be oxidized to form various products.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylate group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This is often used to introduce new functional groups or modify existing ones.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, cis-Methyl 3-((tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylate may be used to study enzyme interactions, protein modifications, and cellular processes. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.

Medicine: In medicine, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of cis-Methyl 3-((tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The isopropyl group and cyclopentane ring contribute to the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, and other biological molecules.

Comparison with Similar Compounds

  • cis-Methyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate
  • trans-Methyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate
  • tert-Butyl (trans-3-aminocyclobutyl)carbamate

Uniqueness: cis-Methyl 3-((tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylate is unique due to the presence of the isopropyl group and the specific stereochemistry of the cyclopentane ring

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylcyclopentane-1-carboxylate

InChI

InChI=1S/C15H27NO4/c1-10(2)15(12(17)19-6)8-7-11(9-15)16-13(18)20-14(3,4)5/h10-11H,7-9H2,1-6H3,(H,16,18)/t11-,15+/m0/s1

InChI Key

UCPGHVGGKXXLPM-XHDPSFHLSA-N

Isomeric SMILES

CC(C)[C@]1(CC[C@@H](C1)NC(=O)OC(C)(C)C)C(=O)OC

Canonical SMILES

CC(C)C1(CCC(C1)NC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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